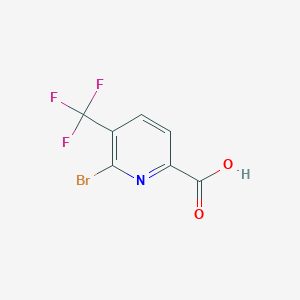

6-Bromo-5-(trifluoromethyl)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Bromo-5-(trifluoromethyl)picolinic acid” is a chemical compound with the molecular formula C7H3BrF3NO2 . It is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H3BrF3NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14) . This indicates that the molecule contains a bromine atom at the 6th position and a trifluoromethyl group at the 5th position of the picolinic acid ring .Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . Its molecular weight is 270.01 . The compound’s storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Modification

The chemical properties of derivatives of picolinic acid, like 6-Bromo-5-(trifluoromethyl)picolinic acid, have been extensively studied, focusing on their utility in synthesizing various compounds. For instance, they are used in the synthesis of Nav1.8 sodium channel modulators through steps like permanganate oxidation and Suzuki−Miyaura coupling, indicating their importance in medicinal chemistry (Fray et al., 2010). The optimization of these synthesis steps has been a subject of significant research due to their implications in the large-scale production of pharmaceuticals.

Materials Science and Photophysics

Compounds related to this compound have been synthesized and studied for their electrophosphorescent properties, especially in the context of organic light-emitting diodes (OLEDs) (Zhang et al., 2010). The introduction of trifluoromethyl groups and picolinic acid derivatives into iridium complexes, for example, allows tuning of luminescent colors, making these compounds particularly interesting for display technologies and light-emitting applications.

Metal Complex Formation and Coordination Chemistry

The coordination chemistry of picolinic acid derivatives is another area of focus. These compounds can form complexes with various metals, influencing the properties and reactivity of the resulting materials. For instance, picolinic acid-based ligands have been used to synthesize hexadentate picolinic acid-based bispidine ligands, demonstrating their utility in forming highly preorganized structures suitable for specific metal coordination geometries (Comba et al., 2016). This aspect of picolinic acid derivatives is crucial for applications in catalysis, material science, and potentially in medical imaging and drug delivery systems where specific metal-ligand interactions are required.

Catalysis and Chemical Transformations

Picolinic acid derivatives are also investigated in catalysis, particularly in transformations involving picoline. The in situ DRIFTS study of picoline oxidation over specific catalysts provides insights into the adsorption model of picoline and the oxidation mechanism on the catalyst surface, revealing the potential of these systems in selective oxidation processes (Shishido et al., 2003). Understanding these mechanisms is vital for developing more efficient and selective industrial processes.

Environmental and Biological Applications

Some studies have also explored the environmental and biological interactions of picolinic acid derivatives. For instance, the biodegradation of picolinic acid by specific microbial strains has been documented, indicating the potential of these microorganisms in bioremediation efforts to mitigate environmental pollution by picolinic acid and its derivatives (Zhang et al., 2019). Such studies are crucial for understanding the environmental fate of these chemicals and for harnessing biological systems to address environmental contamination.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKQNFXKDBFJMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)

![Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzoate](/img/structure/B2724434.png)

![N-(1-cyanocyclopentyl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2724443.png)

![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)